REACTION_CXSMILES
|
[Li]CCCC.CO[CH:8](OC)[CH2:9][NH2:10].[S:13]1[CH:17]=[CH:16][N:15]=[C:14]1[C:18]#[N:19].N>CCCCCC.C1COCC1>[NH:10]1[CH:9]=[CH:8][N:19]=[C:18]1[C:14]1[S:13][CH:17]=[CH:16][N:15]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting solution was stirred at 0° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with 20 mL of 5% MeOH in water
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed
|
Type
|
ADDITION
|
Details
|
6N HCl was added
|
Type
|
TEMPERATURE
|
Details
|
The acidic solution was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
then poured into a mixture of ice and aqueous Na2CO3
|
Type
|
EXTRACTION
|
Details
|
This was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
to give Imadazole 2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |